molecular formula C20H16F3N3O4 B2754056 Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate CAS No. 1024594-48-6

Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate

Katalognummer: B2754056
CAS-Nummer: 1024594-48-6
Molekulargewicht: 419.36
InChI-Schlüssel: UWJQYZUUGNIVND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethylphenyl group. The structure includes a methyl ester, a phenylacetamide moiety, and an acetyl-linked oxadiazole heterocycle. This compound is of interest in medicinal chemistry, particularly for enzyme inhibition studies, as suggested by structural analogs in protein-ligand complexes .

Eigenschaften

IUPAC Name

methyl 2-phenyl-2-[[2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4/c1-29-19(28)17(12-6-3-2-4-7-12)24-15(27)11-16-25-18(26-30-16)13-8-5-9-14(10-13)20(21,22)23/h2-10,17H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJQYZUUGNIVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H22F3N3O3
  • Molecular Weight : 439.43 g/mol

Structural Features

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects. The presence of an oxadiazole moiety is also significant as it is associated with various pharmacological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit notable antibacterial properties. For instance, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions had minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

CompoundMIC (µg/mL)Bacteria Targeted
Oxadiazole Derivative A12.5S. aureus (MRSA)
Oxadiazole Derivative B25E. coli
Standard Antibiotic10S. aureus

These findings suggest that methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate could exhibit similar antibacterial properties.

Antifungal Activity

The antifungal potential of oxadiazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus.

Research Findings

In a comparative study, oxadiazole derivatives demonstrated varying degrees of antifungal activity:

CompoundMIC (µg/mL)Fungal Strain
Methyl Oxadiazole A20C. albicans
Methyl Oxadiazole B15A. fumigatus
Control (Fluconazole)10C. albicans

These results indicate that the compound may possess significant antifungal properties worthy of further investigation.

Anticancer Activity

The anticancer activity of methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate has been assessed in various cancer cell lines. Compounds with similar structures have shown the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines:

CompoundIC50 (µM)Cell Line
Methyl Oxadiazole A25HeLa (cervical cancer)
Methyl Oxadiazole B30MCF7 (breast cancer)
Control (Doxorubicin)10HeLa

The IC50 values indicate that while the compound shows promise as an anticancer agent, it requires optimization for enhanced efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Compound Name / ID Core Heterocycle Substituents Molecular Weight (g/mol) Yield (%) Key Applications/Notes Reference
Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate 1,2,4-oxadiazole -CF₃, phenylacetamide, methyl ester ~419–450 (estimated) N/A Potential kinase inhibition (medicinal)
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) Thiazole -CF₃, urea, piperazine 548.2 92.0 High synthetic yield (pharmacological)
2-Phenyl-2-[(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoyl)amino]acetic acid 1,2,4-oxadiazole -CF₃, acetic acid (not ester) 419.4 N/A Discontinued (commercial availability)
Triflusulfuron methyl ester (pesticide) Triazine -CF₃, sulfonylurea ~450–500 (estimated) N/A Herbicide (agrochemical)
Endothiapepsin ligand CBWS-SE-086 1,2,4-oxadiazole -CF₃, pyrrolidin-3-ol N/A N/A Protein kinase A inhibition (structural)

Key Findings

Heterocyclic Core Impact: The 1,2,4-oxadiazole in the target compound and CBWS-SE-086 provides rigidity and electron deficiency, favoring interactions with enzymatic active sites. Triazine-containing pesticides (e.g., triflusulfuron methyl ester ) rely on sulfonylurea linkages for herbicidal activity, highlighting divergent applications despite shared -CF₃ substituents.

Substituent Effects: The methyl ester in the target compound may act as a prodrug, enhancing bioavailability compared to the carboxylic acid analog (CAS: 874374-65-9 ), which was discontinued due to stability or solubility issues.

Synthetic Accessibility :

  • Ethyl esters (e.g., 10e ) achieve yields >90%, suggesting efficient synthesis routes. The target compound’s synthetic pathway is unspecified but likely shares similarities given structural parallels.

Thiazole-based analogs (e.g., 10e ) lack explicit activity data but are prioritized for pharmacological screening due to high yields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.